molecular formula C21H23Cl2N5O B610455 Rg3039 CAS No. 1005504-62-0

Rg3039

Numéro de catalogue: B610455
Numéro CAS: 1005504-62-0
Poids moléculaire: 432.3 g/mol
Clé InChI: MNLHFGXIUJNDAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de D-157495 implique plusieurs étapes, en commençant par la préparation du noyau quinazoline. Les étapes clés incluent:

Méthodes de production industrielle

La production industrielle de D-157495 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et l'utilisation de catalyseurs pour améliorer les vitesses de réaction .

Analyse Des Réactions Chimiques

Types de réactions

D-157495 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinazoline, qui peuvent être modifiés davantage pour des applications spécifiques .

Applications de la recherche scientifique

D-157495 a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de D-157495 implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie aux enzymes ou aux récepteurs, inhibant leur activité. Cela peut entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire dans les cellules cancéreuses ou la suppression de la croissance microbienne . Les voies et les cibles moléculaires exactes sont encore en cours d'investigation, mais la structure du composé suggère qu'il peut interagir avec les acides nucléiques ou les protéines impliqués dans des processus cellulaires critiques .

Applications De Recherche Scientifique

D-157495 has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

D-157495 est unique en raison de sa combinaison spécifique du noyau quinazoline et de la partie pipéridine. Cette combinaison confère des activités biologiques et des propriétés chimiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

RG3039 is a quinazoline derivative designed as a selective inhibitor of the mRNA decapping enzyme DcpS. It has garnered attention for its potential therapeutic effects in treating Spinal Muscular Atrophy (SMA), a genetic disorder characterized by the degeneration of motor neurons due to insufficient levels of the survival motor neuron (SMN) protein. Research has shown that this compound can improve motor function and increase survival rates in various SMA mouse models, making it a promising candidate for clinical trials.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of DcpS, which plays a critical role in mRNA decay. By inhibiting this enzyme, this compound helps stabilize mRNA levels, potentially leading to increased expression of SMN protein, although studies indicate that its effect on SMN expression is modest .

Key Findings on Biological Activity

  • CNS Bioavailability : this compound demonstrates excellent central nervous system (CNS) bioavailability, effectively reaching brain tissues where it inhibits DcpS activity by approximately 90% within 2 hours and maintaining about 80% inhibition for up to 72 hours post-administration .
  • Motor Function Improvement : In severe SMA mouse models, this compound treatment resulted in significant improvements in motor function and survival:
    • Survival Rates : Treated mice exhibited a 26% increase in median survival compared to controls (log rank P = 0.0001) and a 16% increase in maximal weight achieved (P < 0.0001) .
    • Motor Performance : Improvements were noted in righting time latencies and ambulatory index scores, indicating enhanced motor capabilities .
  • Neuromuscular Junction (NMJ) Functionality : this compound treatment improved the efficacy of NMJ synaptic transmission, suggesting enhanced muscle innervation despite no significant increase in the number of fully innervated NMJs .

Data Table: Summary of this compound Efficacy in SMA Mouse Models

Study ModelTreatment Dose (mg/kg)Median Survival Increase (%)Motor Function ImprovementNotes
Severe SMA Mice1026SignificantEnhanced weight gain and motor coordination
5058 Hemi SMA MiceEarly Intervention>600SignificantEarly dosing crucial for survival benefits
2B/- SMA MiceVaries38ImprovedNotable improvement in NMJ structure

Case Study 1: Efficacy in Severe SMA Mice

In a blinded study involving severe SMA mice, this compound was administered at doses of 3 or 10 mg/kg from postnatal day one (P1) to P10. Results indicated robust inhibition of DcpS activity and significant enhancements in both survival and motor function metrics compared to vehicle-treated controls .

Case Study 2: Long-Term Effects on Motor Units

A longitudinal study assessed the long-term effects of this compound on motor units within the lumbar spinal segment. Although there was no significant increase in axon numbers, treated mice showed improved synaptic transmission at NMJs, indicating functional improvements despite structural deficits .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of RG3039 in spinal muscular atrophy (SMA) research?

this compound, a 2,4-diaminoquinazoline compound, primarily inhibits the decapping scavenger enzyme (DcpS), which modulates mRNA stability and degradation. Preclinical studies demonstrate that this compound increases survival motor neuron (SMN) transcript levels in HEK-293T cells, with dose- and time-dependent effects observed via droplet digital PCR (ddPCR) . This mechanism is critical for SMA therapy, as SMN protein deficiency underlies the disease pathology. However, transcript-specific responses (e.g., PAQR8, MAOB) suggest additional DcpS-independent pathways may contribute .

Q. Which genes are most significantly modulated by this compound treatment?

RNA-Seq analyses in Neuro2a (N2a) cells identified 1,489 genes (70.9%) with expression changes <2-fold and 80 genes (3.8%) with >4-fold changes after this compound exposure. Key affected genes include:

GeneFold Change (Log2)Biological Relevance
PAQR8-2.1Membrane receptor for progesterone
MAOB-1.8Mitochondrial enzyme
SMN+1.5Critical for motor neuron survival
RAB26-1.7Vesicle trafficking regulator

Notably, PAQR8 modulation remains controversial, with conflicting reports on DcpS dependency .

Q. What experimental models are used to study this compound's effects?

  • In vitro: HEK-293T and N2a cell lines for transcript profiling (RNA-Seq, ddPCR) .
  • In vivo: Preclinical SMA mouse models to assess SMN protein restoration and motor function .
  • Controls: Use of 7-methyl analogs (e.g., PF-06802336) to isolate DcpS-dependent effects .

Advanced Research Questions

Q. How do researchers address discrepancies in transcript modulation findings with this compound?

Conflicting data (e.g., PAQR8 downregulation in some studies but not others) arise from methodological variables:

  • DcpS Knockdown Efficiency: Higher knockdown levels in certain clones (e.g., clones 24 and 71) may amplify transcript effects .
  • Treatment Duration: Short-term vs. long-term incubation impacts primary vs. downstream effects. Early time points (4–8 hrs) are recommended to distinguish direct targets .
  • Compound Specificity: Use structural analogs (e.g., 7-methyl-substituted DAQ inhibitors) to validate DcpS dependency .

Q. What methodological considerations are critical when analyzing RNA-Seq data from this compound-treated cells?

  • Data Normalization: Account for polyA RNA selection biases and batch effects.
  • Thresholds: Apply strict cutoffs (e.g., >2-fold change, adjusted p-value <0.05) to avoid false positives, as 70.9% of changes are <2-fold .
  • Pathway Analysis: Tools like Ingenuity Pathway Analysis (IPA) reveal no dominant pathways, necessitating hypothesis-free exploration .
  • Replication: Cross-validate findings with orthogonal methods (e.g., qRT-PCR for key genes like SMN) .

Q. How does experimental design influence the interpretation of this compound's efficacy?

  • Dose Optimization: Phase 1 trials in healthy volunteers highlighted the need for pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing .
  • Biomarker Selection: SMN transcript levels alone may be insufficient; multi-omics approaches (proteomics, metabolomics) are recommended .
  • Temporal Resolution: Time-course experiments (e.g., 4–24 hrs) are critical to capture dynamic transcript changes and avoid conflating primary/secondary effects .

Q. Data Contradiction Analysis

Case Study: PAQR8 Transcript Modulation

  • Conflict: Zhou et al. (2015) reported PAQR8 downregulation proportional to DcpS knockdown, while others observed DcpS-independent effects .
  • Resolution: Differences in knockdown efficiency (e.g., clone-specific siRNA efficacy) and treatment duration explain disparities. Rigorous validation with isoform-specific inhibitors is advised .

Propriétés

IUPAC Name

5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLHFGXIUJNDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143380
Record name D-157495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005504-62-0
Record name D-157495
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-157495
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-157495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RG-3039 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.